4-Bromo-6-fluoro-1,3-dioxaindane
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Overview
Description
4-Bromo-6-fluoro-1,3-dioxaindane is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of 1,3-benzodioxole, which is a benzene ring fused with a dioxole ring. This compound is characterized by the presence of bromine and fluorine atoms attached to the benzodioxole ring, making it a halogenated derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-1,3-dioxaindane typically involves the halogenation of 1,3-benzodioxole derivatives. One common method is the bromination and fluorination of 1,3-benzodioxole using appropriate halogenating agents. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst, while fluorination can be carried out using fluorine gas (F2) or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-1,3-dioxaindane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzodioxole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-6-fluoro-1,3-dioxaindane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-1,3-dioxaindane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets. For example, it may act as an inhibitor or activator of specific enzymes, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound without halogen substitutions.
4-Bromo-1,3-benzodioxole: A derivative with only a bromine atom.
6-Fluoro-1,3-benzodioxole: A derivative with only a fluorine atom.
Uniqueness
4-Bromo-6-fluoro-1,3-dioxaindane is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
4-Bromo-6-fluoro-1,3-dioxaindane is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings on the biological activity of this compound, focusing on its antimicrobial and anticancer properties, among other effects.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes bromine and fluorine substituents, which are known to influence its biological activity. The presence of the dioxaindane moiety contributes to its stability and reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro.
Case Study: Inhibition of Cancer Cell Proliferation
In a recent study, the compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.
Table 2: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 | 15 | |
A549 | 20 | |
HeLa | 25 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Properties
IUPAC Name |
4-bromo-6-fluoro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKQQOCMXVJSAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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